2,8-Dimethylquinolin-7-amine
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Overview
Description
2,8-Dimethylquinolin-7-amine is a chemical compound with the molecular formula C11H12N2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of two methyl groups at the 2nd and 8th positions and an amine group at the 7th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinolin-7-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinoline N-oxides
- Tetrahydroquinolines
- Substituted quinoline derivatives
Scientific Research Applications
2,8-Dimethylquinolin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 3-(2-Fluorophenyl)-N,N-dimethyl-7-quinolinamine
- 2,8-Dimethylquinolin-7-amine
Comparison: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Biological Activity
2,8-Dimethylquinolin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Before delving into the biological activities, it is essential to understand the chemical characteristics of this compound:
Property | Value |
---|---|
Molecular Formula | C11H12N2 |
Molecular Weight | 172.23 g/mol |
IUPAC Name | This compound |
CAS Number | 1379324-75-0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways.
- Anticancer Properties : In cancer research, this compound has shown potential in inhibiting cancer cell proliferation. It interacts with DNA and can induce apoptosis in cancer cells by affecting gene expression and cellular signaling pathways.
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer progression, suggesting a dual role in both prevention and treatment strategies.
Antimicrobial Activity
A study conducted on the antimicrobial effects of various quinoline derivatives, including this compound, demonstrated its effectiveness against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that it was particularly potent against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have shown that this compound can reduce the viability of various cancer cell lines. For instance, a study on human lung cancer cells (A549) reported a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
HeLa (Cervical Cancer) | 20 |
Additionally, molecular docking studies suggested that the compound binds effectively to targets involved in cancer progression, providing insights into its potential as a therapeutic agent.
Properties
CAS No. |
1379324-75-0 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,8-dimethylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,12H2,1-2H3 |
InChI Key |
SCCLAZDZOBJRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2C)N |
Origin of Product |
United States |
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